molecular formula C8H6BrF3O B13507277 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene

1-Bromo-3-(1,1,2-trifluoroethoxy)benzene

Cat. No.: B13507277
M. Wt: 255.03 g/mol
InChI Key: SPXNKQURLQAHFX-UHFFFAOYSA-N
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Description

1-Bromo-3-(1,1,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6BrF3O It is a brominated aromatic ether, where a bromine atom is attached to a benzene ring substituted with a trifluoroethoxy group

Preparation Methods

The synthesis of 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene typically involves the reaction of 3-bromophenol with 1,1,2-trifluoroethanol in the presence of a suitable base and a dehydrating agent. The reaction conditions often include:

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Dehydrating Agent: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3)

    Solvent: Anhydrous toluene or dichloromethane (DCM)

    Temperature: Reflux conditions (80-100°C)

The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-Bromo-3-(1,1,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The trifluoroethoxy group can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF at 60-80°C

    Electrophilic Aromatic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration at 0-5°C

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-(1,1,2-trifluoroethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential use in the development of new drugs, especially those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets. The benzene ring provides a stable aromatic core that can undergo various chemical modifications, enabling the compound to interact with different molecular pathways.

Comparison with Similar Compounds

1-Bromo-3-(1,1,2-trifluoroethoxy)benzene can be compared with other similar compounds, such as:

    1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a different trifluoroethoxy group, leading to variations in chemical reactivity and applications.

    1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoroethoxy group, resulting in different physical and chemical properties.

    3-Bromobenzotrifluoride: Lacks the ethoxy group, making it less polar and affecting its solubility and reactivity.

Properties

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

IUPAC Name

1-bromo-3-(1,1,2-trifluoroethoxy)benzene

InChI

InChI=1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-8(11,12)5-10/h1-4H,5H2

InChI Key

SPXNKQURLQAHFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(CF)(F)F

Origin of Product

United States

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